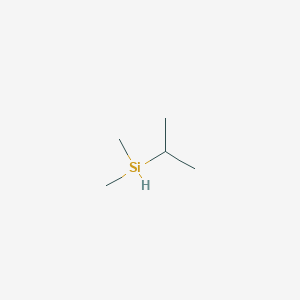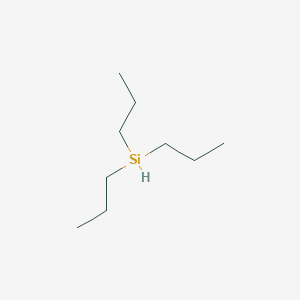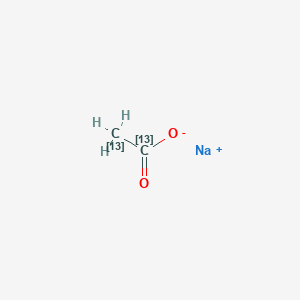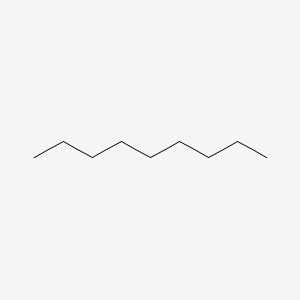
Cyclooctene oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctene oxide, also known as this compound, is an organic compound with the molecular formula C₈H₁₄O. It is a cyclic ether with an epoxide functional group, making it a valuable intermediate in organic synthesis. This compound is known for its high reactivity due to the strained three-membered epoxide ring, which makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctene oxide can be synthesized through the epoxidation of cyclooctene. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction typically occurs at room temperature and yields 1,2-epoxycyclooctane with high selectivity.
Another method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst, such as a molybdenum compound. This reaction can be carried out in a solvent like acetonitrile at elevated temperatures to achieve good yields.
Industrial Production Methods
In industrial settings, 1,2-epoxycyclooctane is often produced through the liquid-phase oxidation of cyclooctene using molecular oxygen. This process can be catalyzed by various metal compounds, including molybdenum and tungsten catalysts. The reaction is typically conducted at elevated temperatures and pressures to optimize the yield and selectivity of the epoxide product.
Chemical Reactions Analysis
Types of Reactions
Cyclooctene oxide undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxide ring can be reduced to form alcohols or alkanes.
Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening reactions and the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and molecular oxygen. These reactions often require the presence of a catalyst, such as molybdenum or tungsten compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used to reduce the epoxide ring.
Substitution: Nucleophiles such as water, alcohols, amines, and halides can react with the epoxide ring under acidic or basic conditions to form various ring-opened products.
Major Products Formed
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide ring.
Substituted Cyclooctanes: Formed through nucleophilic ring-opening reactions.
Scientific Research Applications
Cyclooctene oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: It serves as a reagent in biochemical studies to investigate enzyme-catalyzed epoxidation reactions and the mechanisms of epoxide hydrolases.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting epoxide hydrolase enzymes.
Industry: It is employed in the production of epoxy resins, which are used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.
Mechanism of Action
The reactivity of 1,2-epoxycyclooctane is primarily due to the strained three-membered epoxide ring. The ring strain makes the epoxide highly susceptible to nucleophilic attack, leading to ring-opening reactions. In biological systems, epoxide hydrolase enzymes catalyze the hydrolysis of the epoxide ring to form diols, which are less reactive and more easily excreted from the body.
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxycyclohexane: A smaller cyclic epoxide with similar reactivity but different ring strain and steric properties.
1,2-Epoxybutane: A linear epoxide with different reactivity and applications.
Styrene Oxide: An aromatic epoxide with distinct electronic properties and reactivity.
Uniqueness of Cyclooctene oxide
This compound is unique due to its medium-sized ring, which provides a balance between ring strain and stability. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions. Its applications in the production of epoxy resins and its role as a building block in the synthesis of various compounds further highlight its importance in both research and industry.
Properties
CAS No. |
4925-71-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,8R)-9-oxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2/t7-,8+ |
InChI Key |
MELPJGOMEMRMPL-OCAPTIKFSA-N |
SMILES |
C1CCCC2C(O2)CC1 |
Isomeric SMILES |
C1CCC[C@H]2[C@H](O2)CC1 |
Canonical SMILES |
C1CCCC2C(O2)CC1 |
physical_description |
Crystalline solid; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)










